
4-(1-Bromoethyl)-1-chloro-2-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(1-Bromoethyl)-1-chloro-2-(trifluoromethyl)benzene" is a halogenated aromatic molecule that contains bromo, chloro, and trifluoromethyl substituents on a benzene ring. This compound is of interest due to its potential as a versatile starting material for organometallic synthesis, as well as its relevance in the study of polymorphism, crystal structures, and chemical reactivity.
Synthesis Analysis
The synthesis of related bromo- and chloro-substituted benzene compounds has been explored in various studies. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene was prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media, which suggests a potential pathway for the synthesis of the compound . Additionally, the synthesis of 4-Bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene from 1-chloro-4-(chloromethyl)benzene indicates the feasibility of introducing both bromoethyl and chloro groups onto a benzene ring .
Molecular Structure Analysis
The molecular structure of bromo- and chloro-substituted benzenes has been characterized using various techniques, including X-ray crystallography. For example, the crystal structure of 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue revealed significant twisting between the benzene rings in the bromo compound, which could imply similar structural characteristics for "4-(1-Bromoethyl)-1-chloro-2-(trifluoromethyl)benzene" . The analysis of polymorphism in 1,3,5-tris(4-chlorobenzoyl)benzene also provides insights into the potential solid-state behavior of halogenated benzene derivatives .
Chemical Reactions Analysis
The reactivity of bromo- and chloro-substituted benzenes has been studied extensively. The versatile reactivity of 1-Bromo-3,5-bis(trifluoromethyl)benzene with organometallic intermediates such as phenylmagnesium, phenyllithium, and phenylcopper suggests that "4-(1-Bromoethyl)-1-chloro-2-(trifluoromethyl)benzene" could also undergo similar organometallic reactions . Furthermore, the preparation of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide from related bromo- and chloro-substituted benzenes indicates the potential for the compound to participate in complex synthetic routes .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives can be inferred from related compounds. The fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene, for example, suggest that "4-(1-Bromoethyl)-1-chloro-2-(trifluoromethyl)benzene" may also exhibit interesting photoluminescence characteristics . The thermochemical properties of polymorphs of 1,3,5-tris(4-chlorobenzoyl)benzene, as examined using differential scanning calorimetry, provide a basis for understanding the thermal behavior of similar compounds .
Applications De Recherche Scientifique
Applications in Polymer Synthesis
The compound 4-(1-Bromoethyl)-1-chloro-2-(trifluoromethyl)benzene has been utilized in the synthesis of novel fluorine-containing polyetherimide. This process involves reactions that lead to the formation of intermediate compounds, which are then used to produce polyetherimide with distinct properties. The characterization of these materials is typically performed using technologies like Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) (Yu Xin-hai, 2010).
Use in Organic Synthesis
This compound is also significant in the field of organic synthesis, particularly in the preparation of various derivatives. For instance, it has been involved in multi-step synthesis processes where it undergoes reactions like elimination, reduction, bromination, and more. The products of these reactions have been further used to synthesize novel compounds like non-peptide CCR5 antagonists. The structural characterization of these products is a crucial step, often involving techniques such as NMR, MS, and IR (Cheng De-ju, 2014).
In Fluorine Chemistry
The compound plays a role in the addition reactions in fluorine chemistry. It has been used in reactions that lead to the formation of dienes with terminal trifluoromethyl groups. These dienes exhibit high reactivity and are used in further chemical transformations, like Diels-Alder condensation, to produce fluorinated compounds with potential applications (J. Ignatowska & W. Dmowski, 2006).
Safety and Hazards
Propriétés
IUPAC Name |
4-(1-bromoethyl)-1-chloro-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClF3/c1-5(10)6-2-3-8(11)7(4-6)9(12,13)14/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIDSVUSHGVFDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Bromoethyl)-1-chloro-2-(trifluoromethyl)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2E)-but-2-en-1-yl]-9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2505932.png)
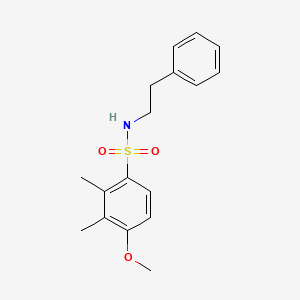

![5-[1-(3,5-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2505940.png)
![(2E)-3-(2-furyl)-N-(4-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acrylamide](/img/structure/B2505941.png)
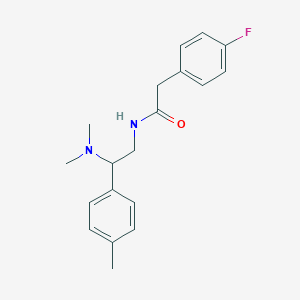
![Ethyl 3-(4-methylphenyl)-4-oxo-5-[[2-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2505943.png)

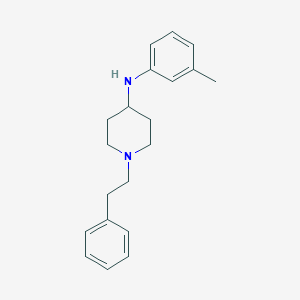
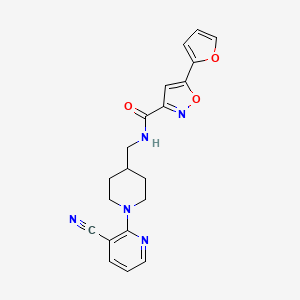
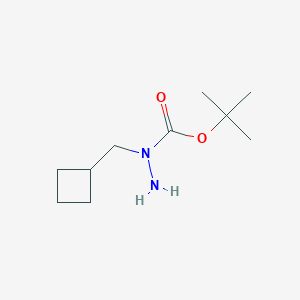
![(E)-4-(Dimethylamino)-N-[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]but-2-enamide](/img/structure/B2505951.png)
